molecular formula C12H15FN2O B2603066 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198912-48-8

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B2603066
CAS No.: 2198912-48-8
M. Wt: 222.263
InChI Key: PLKYMRSCAIYBEU-UHFFFAOYSA-N
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Description

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for research use only. This molecule features a 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold, a structure extensively documented in scientific literature for its role as a key pharmacophore in ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) . The quinuclidine moiety is prized for its structural rigidity and basic amine, which promotes high affinity binding to receptor subtypes . The 3-fluoropyridin-2-yloxy substituent linked to this core is hypothesized to modulate the compound's electronic properties, binding affinity, and selectivity profile, offering researchers a tool to probe specific receptor interactions. Compounds based on the 1-azabicyclo[2.2.2]octane structure have been investigated as potent and selective agonists or antagonists for various nAChR subtypes, including the α4β2 and α7 receptors . Modulation of these receptors is a prominent strategy in preclinical research for a range of neurological conditions, making this compound a valuable candidate for developing novel neuropharmacological probes . Researchers can utilize this high-purity compound in binding assays, functional activity studies, and structure-activity relationship (SAR) campaigns to further elucidate the function of nAChRs and discover new therapeutic candidates. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-fluoropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYMRSCAIYBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 3-fluoropyridine with a suitable azabicyclooctane precursor. One common method includes the nucleophilic substitution reaction where the fluoropyridine is reacted with an azabicyclooctane derivative under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Bases: K2CO3, sodium hydroxide (NaOH)

    Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluoropyridine moiety .

Scientific Research Applications

Muscarinic Receptor Studies

One of the most notable applications of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is its use as a ligand in studies of muscarinic acetylcholine receptors (mAChRs). Research has shown that derivatives of azabicyclo[2.2.2]octane demonstrate high binding affinities for various mAChR subtypes, making them valuable tools for understanding receptor density and function through techniques such as positron emission tomography (PET) .

Case Study: Binding Affinity Evaluation

In a study evaluating different derivatives, it was found that certain compounds exhibited high affinities for m1 and m2 subtypes, with one derivative showing a dissociation constant (KD) of 0.45 nM for m1 receptors, indicating its potential as a radioligand for imaging studies .

Drug Discovery

The compound serves as a scaffold in drug design, particularly in the development of novel therapeutics targeting neurological disorders. Its bicyclic structure allows for modifications that can enhance biological activity and selectivity.

Applications in Drug Development

  • G-Secretase Inhibitors : The compound's framework is utilized in synthesizing inhibitors that target g-secretase, an enzyme implicated in Alzheimer's disease .
  • Antagonists of Human Receptors : Its derivatives are being explored as antagonists for various receptors, including dopamine D4 and adenosine A1 receptors, which are relevant in treating psychiatric disorders .

Synthetic Chemistry

The synthesis of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves complex organic reactions that can yield various derivatives with enhanced pharmacological properties.

Synthetic Pathways

Research outlines several synthetic routes to obtain this compound, often involving advanced coupling reactions and the use of protecting groups to facilitate the introduction of functional moieties .

Data Table: Binding Affinities of Derivatives

Compound NamemAChR SubtypeKD (nM)
1-Azabicyclo[2.2.2]octan-3-yl derivative 1m10.45
1-Azabicyclo[2.2.2]octan-3-yl derivative 2m23.53
Fluorinated derivativem112.5
Fluorinated derivativem262.8

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 1-Azabicyclo[2.2.2]octane Derivatives

Compound Name Substituent(s) Receptor Activity (Ki/EC₅₀) Selectivity Therapeutic Application
Target Compound 3-(3-Fluoropyridin-2-yl)oxy Data not provided Inferred from analogs Potential CNS disorders
(R)-3-(5-Chlorothiophen-2-yl)spiro Spiro-oxazolidinone + 5-chlorothiophene α7 nAChR: Ki = 9 nM >100-fold over α4β2 nAChR Cognitive impairment
RJR-2429 3-Pyridinyl Muscle nAChR: EC₅₀ = 59 nM Selective for muscle vs. neuronal Research tool for nAChR subtypes
W-56203 3-Methylbenzo[b]thiophen-5-yl α7 nAChR: Ki = 3 nM No binding to α4β2 or mAChRs Schizophrenia (preclinical)
Talsaclidine 2-Propyn-1-yloxy M1 mAChR agonist M1 > M2/M3 Alzheimer’s disease
1-Azabicyclo[2.2.2]oct-3-yl phenylcarbamate Phenylcarbamate Partial α7 nAChR agonist Moderate selectivity for α7 Neurodegenerative disorders

Key Structural and Functional Insights

Substituent Effects on Receptor Selectivity

  • Comparatively, the 5-chlorothiophene in (R)-3-(5-chlorothiophen-2-yl)spiro derivatives increases α7 nAChR affinity (Ki = 9 nM) due to hydrophobic interactions .
  • Bulk and Conformation: Bulky substituents like spiro-oxazolidinone (e.g., W-56203) improve α7 nAChR selectivity by restricting conformational flexibility, reducing off-target binding . In contrast, RJR-2429’s smaller pyridinyl group allows broader nAChR subtype activation (EC₅₀ = 59 nM for muscle nAChRs) .
  • Muscarinic vs. Nicotinic Activity : Talsaclidine’s 2-propyn-1-yloxy group favors M1 mAChR agonism, highlighting how oxygen-linked substituents bias activity toward muscarinic receptors .

Pharmacokinetic Profiles

  • Oral Bioavailability : W-56203 and its analogs exhibit good oral absorption and brain permeability, critical for CNS-targeted therapies .
  • Metabolic Stability : Ester-linked groups (e.g., phenylcarbamate) may undergo hydrolysis, reducing half-life compared to ether-linked derivatives like the target compound .

Therapeutic Implications

  • Cognitive Disorders : α7 nAChR agonists (e.g., W-56203) reverse sensory gating deficits in rodent models, suggesting utility in schizophrenia .
  • Neurodegeneration : M1 agonists like talsaclidine enhance cholinergic transmission in Alzheimer’s disease but face side-effect limitations due to peripheral mAChR activation .
  • Anticholinergic Agents : Compounds with cycloheptyl ester groups (e.g., (3R)-3-[(1-phenylcycloheptyl)carbonyl]oxy derivatives) act as M3 antagonists for COPD or overactive bladder .

Biological Activity

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The presence of a fluoropyridine moiety enhances its interaction with biological targets, particularly receptors involved in neurotransmission.

Research indicates that 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane acts primarily as a monoamine reuptake inhibitor . This mechanism is crucial for enhancing neurotransmitter levels in the synaptic cleft, thereby improving mood and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to various neurotransmitter receptors, including:

  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)
  • Dopamine Transporter (DAT)

These interactions suggest a multifaceted approach to modulating neurotransmission, which is beneficial for conditions such as depression and anxiety.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane:

Study ReferenceBiological ActivityKey Findings
Monoamine Reuptake InhibitionInhibits SERT, NET, and DAT with IC50 values < 100 nM
Neuroprotective EffectsExhibited protective effects in neurodegenerative models
Antidepressant-like ActivityShowed significant reduction in depressive behaviors in rodent models

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane in a chronic mild stress model in rats. The compound was administered over four weeks, resulting in a marked improvement in behavioral assessments compared to control groups. The results indicated a significant increase in serotonin levels within the hippocampus, suggesting its potential as an antidepressant agent.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing properties of this compound using a Morris water maze test. Rats treated with 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane demonstrated improved spatial learning and memory retention compared to untreated controls, highlighting its potential utility in treating cognitive deficits associated with aging or neurodegeneration.

Q & A

Q. What safety precautions are recommended for handling 3-[(3-fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.